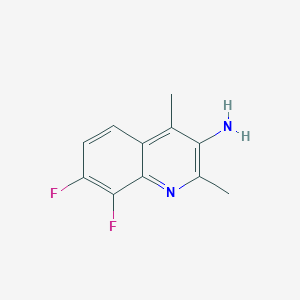

7,8-Difluoro-2,4-dimethylquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10F2N2 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

7,8-difluoro-2,4-dimethylquinolin-3-amine |

InChI |

InChI=1S/C11H10F2N2/c1-5-7-3-4-8(12)9(13)11(7)15-6(2)10(5)14/h3-4H,14H2,1-2H3 |

InChI Key |

QFGPFNFBFAXOPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=NC(=C1N)C)F)F |

Origin of Product |

United States |

The Quinoline Core and Its Substituents: a Foundation for Research

The structure of 7,8-Difluoro-2,4-dimethylquinolin-3-amine (B6270617) is a composite of several key features known to impart significant biological and chemical properties. Understanding the individual contribution of each component is crucial to appreciating the compound's potential research applications.

| Component | Position | Potential Significance |

| Quinoline (B57606) Scaffold | Core Structure | A "privileged" heterocyclic system found in numerous FDA-approved drugs and biologically active molecules. Associated with a wide array of pharmacological activities. |

| Difluoro Group | C7, C8 | Fluorine substitution is a key strategy in drug design to enhance metabolic stability, lipophilicity, binding affinity, and bioavailability. |

| Dimethyl Groups | C2, C4 | Methyl groups can influence the molecule's steric profile, solubility, and metabolic pathways, often enhancing potency or selectivity. |

| Amino Group | C3 | The amino substituent is a critical pharmacophore in many drug classes, including antimalarials and antibacterial agents, and can serve as a key point for hydrogen bonding. |

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. bldpharm.combldpharm.com This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of potent pharmacological activities. nih.govnih.gov Its versatile structure allows for functionalization at various positions, enabling chemists to fine-tune its electronic and steric properties to achieve desired biological effects.

The significance of the quinoline scaffold is underscored by its core presence in numerous approved drugs. Its derivatives have been successfully developed into agents with diverse therapeutic applications, including:

Anticancer: Quinoline-based compounds can induce apoptosis, inhibit angiogenesis, and disrupt cell migration. bldpharm.comnih.gov

Antibacterial: The fluoroquinolone class of antibiotics, such as Ciprofloxacin, features this scaffold and is vital in treating bacterial infections. nih.gov

Antimalarial: Historically and currently, 4-aminoquinoline (B48711) derivatives like Chloroquine are cornerstones of antimalarial therapy. mdpi.com

Anti-inflammatory and Antiviral: Research has demonstrated the potential of quinoline derivatives in modulating inflammatory pathways and inhibiting viral replication. bldpharm.combldpharm.commdpi.com

The ability of the quinoline nucleus to serve as a versatile pharmacophore continues to make it an attractive starting point for the design and discovery of novel bioactive molecules. bldpharm.commdpi.com

The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in modern drug design. nih.gov Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's physicochemical and pharmacological profile without adding significant steric bulk. mdpi.com In the context of a quinoline derivative like this compound, the two fluorine atoms at the C-7 and C-8 positions are expected to modulate several key research parameters.

| Research Parameter | Impact of Fluorine Substitution |

| Metabolic Stability | The C-F bond is highly stable, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability. bohrium.com |

| Lipophilicity | Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption. bohrium.com |

| Binding Affinity | Fluorine can alter the electronic properties (pKa) of nearby functional groups, potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, thereby increasing binding affinity and potency. mdpi.com |

| Bioavailability | By improving both metabolic stability and membrane permeability, fluorination is a common tactic to enhance the overall bioavailability of a drug candidate. nih.gov |

The strategic placement of fluorine can block sites of metabolism, improve target engagement, and ultimately enhance the therapeutic potential of a lead compound, making fluorinated quinolines a highly active area of research. frontiersin.orgnih.gov

The methyl and amino groups on the quinoline scaffold are not mere decorations; they are critical determinants of a molecule's biological activity and direct its research trajectory.

The methyl groups at the C-2 and C-4 positions can have several effects. They can enhance the compound's lipophilicity and may also provide steric hindrance that influences how the molecule fits into a protein's binding pocket. This can lead to improved selectivity for a specific biological target. Furthermore, the position and presence of methyl groups can impact a compound's metabolic fate and even its mutagenic potential, as demonstrated in studies of related heterocyclic compounds. Research on quinoline derivatives often involves modifying methyl substituents to optimize potency and pharmacokinetic properties.

The amino group at the C-3 position is a particularly powerful functional group. It can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at a biological target. The basicity of the amino group can be critical for activity and for the compound's solubility and absorption characteristics. The 4-aminoquinoline structure is famously associated with antimalarial drugs, where the amino group is essential for the mechanism of action. The presence of an amino group often directs research toward applications in infectious diseases and oncology, where such functional groups are common pharmacophores.

Given the established significance of its constituent parts, the research trajectory for a compound like this compound can be logically projected. The combination of a quinoline core, fluorine substituents, and an amino group points toward several promising avenues of investigation in medicinal chemistry.

Anticancer Drug Discovery: The cytotoxic potential of quinoline derivatives is well-documented. Research on fluorinated aminoquinolines often focuses on their ability to inhibit protein kinases or act as DNA intercalating agents. The fluorine and methyl groups on this compound could enhance potency and selectivity against specific cancer cell lines, a strategy seen in the development of other fluorinated antitumor agents.

Antimalarial and Antiparasitic Agents: The aminoquinoline scaffold is a hallmark of antimalarial drugs. nih.govmdpi.com A major research goal in this field is to overcome drug resistance. Fluorination can alter a compound's interaction with resistance-conferring proteins or increase its accumulation within the parasite. Therefore, novel fluorinated aminoquinolines are actively investigated as next-generation therapies for malaria and other parasitic infections.

Antibacterial Agents: Building on the success of fluoroquinolone antibiotics, research continues to explore new quinoline derivatives to combat bacterial resistance. The specific substitution pattern of this compound could offer a novel mechanism of action or an improved spectrum of activity against challenging pathogens.

Fluorescent Probes and Imaging Agents: The quinoline ring system is inherently fluorescent. Substituents can modulate these photophysical properties. Push-pull systems, often created by electron-donating amino groups and electron-withdrawing elements on the ring, can lead to compounds with interesting solvatochromic properties, making them potential candidates for use as fluorescent probes in biological imaging.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 7,8 Difluoro 2,4 Dimethylquinolin 3 Amine Derivatives

Impact of Fluorination on Molecular Interactions and Resultant Activities

The introduction of fluorine atoms into the quinoline (B57606) scaffold, particularly at the 7 and 8 positions, profoundly influences the compound's physicochemical properties and its interactions with biological targets. researchgate.net Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, yet the carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. researchgate.net These characteristics can lead to significant changes in a molecule's lipophilicity, metabolic stability, and binding capabilities. mdpi.com

The strategic placement of fluorine atoms on the benzene (B151609) ring of the quinoline core can alter the electronic distribution of the entire molecule. This modification affects the acidity of nearby protons and the basicity of the quinoline nitrogen, which can be crucial for receptor binding. Fluorine can also participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein, potentially enhancing binding affinity. researchgate.net

Table 1: Influence of Fluorination on Physicochemical and Biological Properties

| Property | General Effect of Fluorination | Potential Outcome for 7,8-Difluoro-2,4-dimethylquinolin-3-amine (B6270617) |

|---|---|---|

| Lipophilicity | Increases, which can affect membrane permeability and solubility. | May enhance passage through biological membranes. |

| Metabolic Stability | The strength of the C-F bond can block sites of metabolic oxidation. | Increased half-life and bioavailability. |

| Binding Affinity | Can alter pKa and engage in unique non-covalent interactions. | Potentially enhanced or altered binding to target receptors. |

| Electronic Profile | Withdraws electron density, affecting the aromatic system. | Modified reactivity and interaction with electron-rich pockets in a target. |

Role of Methyl Substituents in Modulating Structure-Activity Relationships

The methyl groups at the 2 and 4 positions of the quinoline ring are not merely passive structural components; they actively contribute to the molecule's SAR profile. These small, lipophilic substituents can influence activity through several mechanisms:

Steric Effects: The methyl groups occupy specific regions of space, which can either promote a favorable binding conformation or cause steric hindrance that prevents effective binding. Their presence can orient the molecule within a binding pocket, dictating how other functional groups, like the 3-amino group, interact with the target. nih.gov In some quinoline derivatives, even small substituents like a methyl group can significantly impact the molecule's ability to affect protein levels. nih.gov

Electronic Effects: As electron-donating groups, methyl substituents can subtly alter the electron density of the quinoline ring system, which may influence its reactivity and interactions with the biological target.

Metabolic Stability: Methyl groups can shield adjacent positions on the quinoline ring from metabolic enzymes, thereby preventing degradation and increasing the compound's biological half-life.

Research on related quinoline structures has shown that the steric effect of a methyl group can be crucial for creating a more favorable transition state for receptor binding. researchgate.net The specific placement at positions 2 and 4 is critical, as these locations directly flank the key 3-amino group, likely influencing its orientation and accessibility.

Importance of the 3-Amino Group in Receptor Binding and Activity Profiles

The 3-amino group is a pivotal functional group that often acts as a primary pharmacophore, directly participating in the key interactions responsible for the molecule's biological activity. Its importance stems from its ability to act as both a hydrogen bond donor and, when protonated, a cation that can form strong ionic interactions.

In many heterocyclic compounds, an amino group is essential for anchoring the ligand within the active site of a receptor or enzyme. mdpi.com It can form crucial hydrogen bonds with backbone carbonyls or the side chains of amino acids like aspartate, glutamate (B1630785), or serine. nih.gov The position of this group at C3 is significant, placing it on the pyridine (B92270) ring of the quinoline system and adjacent to the C2 and C4 methyl substituents. This specific arrangement dictates the vector and accessibility of its hydrogen-bonding capabilities.

Furthermore, the basicity of the amino group allows it to be protonated at physiological pH. The resulting ammonium (B1175870) cation can form a strong salt bridge with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding pocket, a common and powerful interaction that often serves as the primary anchor for a ligand. Studies on various bioactive molecules have demonstrated that the introduction or modification of an amino group can drastically alter selectivity and solubility, further highlighting its central role in drug design. mdpi.com

Positional Isomerism and Stereochemical Considerations in SAR Studies

The specific arrangement of substituents on the quinoline core is fundamental to its activity, and any changes in their positions—positional isomerism—can lead to vastly different biological outcomes. For this compound, the SAR is strictly defined by this unique substitution pattern.

Fluorine Atoms: Moving the fluorine atoms from the 7,8-positions to other locations, such as 5,6- or 6,7-, would significantly alter the molecule's electronic landscape and dipole moment. This would, in turn, change how the molecule interacts with the electrostatic environment of a binding site. SAR studies on related quinoxaline (B1680401) and quinoline compounds have consistently shown that the position of substituents on the benzene ring is a critical determinant of activity. nih.govnih.gov For instance, the presence of a substituent at the C8 position has been found to be detrimental for the activity of some quinoline-based inhibitors. nih.gov

Methyl Groups: Shifting the methyl groups from the 2,4-positions would change the steric profile around the 3-amino group. A methyl group at C2, for example, can have a buttressing effect that influences the orientation of the adjacent amino group, which may be essential for proper alignment in the receptor pocket.

Amino Group: The location of the amino group at C3 is paramount. Moving it to another position, such as C6 or C8, would create a completely different molecule with a distinct pharmacophore and, consequently, a different biological activity profile.

As this compound is an achiral molecule, stereochemical considerations are not applicable to the parent compound. However, if any of the substituents were replaced with groups that introduce a chiral center, enantiomers or diastereomers would result, which would necessitate stereochemical analysis as they would likely exhibit different biological activities.

Computational Approaches to SAR/QSAR Modeling

Computational methods, particularly SAR and QSAR, are indispensable tools for understanding and predicting the biological activity of chemical compounds like this compound and for guiding the design of more potent derivatives. researchgate.netresearchgate.net These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Descriptor Selection and Model Validation in QSAR for Aminoquinolines

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous validation of the resulting model. nih.gov

Descriptor Selection: Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For aminoquinolines, a wide range of descriptors would be considered to capture the features responsible for activity. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies for Aminoquinolines

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Electron distribution, reactivity, ability to form electrostatic interactions. |

| Steric | Molecular volume, surface area, ovality | Size and shape of the molecule, steric hindrance. |

| Hydrophobic | LogP, molar refractivity | Lipophilicity, partitioning between aqueous and lipid environments. |

| Topological | Connectivity indices, Kier & Hall indices | Atomic arrangement and branching within the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential to form specific hydrogen bonds with a target. |

Model Validation: A QSAR model's predictive power must be rigorously validated to ensure it is not a result of chance correlation. mdpi.com Standard validation techniques include:

Internal Validation: Typically performed using cross-validation, such as the leave-one-out (LOO) method, which generates the statistic Q². A high Q² value (e.g., > 0.6) suggests the model has good internal predictability. nih.govuniroma1.it

External Validation: The model is used to predict the activity of an external test set of compounds that were not used in model generation. The predictive ability is often measured by the predictive R² (R²pred). mdpi.comnih.gov This is considered the most stringent test of a model's utility. uniroma1.it

Ligand-Based and Structure-Based QSAR Methodologies for Fluorinated Quinoline Derivatives

QSAR methodologies can be broadly categorized as ligand-based or structure-based, depending on the available information.

Ligand-Based QSAR: These methods are employed when the three-dimensional structure of the biological target is unknown. They rely solely on the structures of a series of active and inactive ligands.

CoMFA (Comparative Molecular Field Analysis): This 3D-QSAR technique correlates the biological activity of compounds with their steric and electrostatic fields. nih.gov The output is often visualized as 3D contour maps, which highlight regions where bulky groups (steric field) or specific charges (electrostatic field) would increase or decrease activity, providing intuitive guidance for new molecule design. nih.gov

CoMSIA (Comparative Molecular Similarity Indices Analysis): An extension of CoMFA, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of the structural requirements for activity. nih.gov

Structure-Based QSAR: When the 3D structure of the target receptor is available, structure-based methods can be used. These approaches incorporate information from molecular docking to understand how ligands bind to the active site. The descriptors used in the QSAR model can be derived from the specific interactions observed in the docked poses, such as binding energies, specific hydrogen bonds, or hydrophobic contacts. This approach provides a more direct link between specific ligand-receptor interactions and biological activity.

For fluorinated quinoline derivatives, these computational models can effectively capture the unique contributions of the fluorine atoms to the electrostatic and binding profiles, helping to rationalize observed SAR trends and predict the activity of novel, unsynthesized analogs. nih.gov

Mechanistic Studies of Biological Activity for 7,8 Difluoro 2,4 Dimethylquinolin 3 Amine and Analogs

Elucidation of Molecular Targets and Binding Interactions

The biological effects of a compound are fundamentally determined by its interactions with molecular targets within the cell. For quinoline (B57606) derivatives, these targets are diverse and can include enzymes, cell surface receptors, and nucleic acids.

Enzyme Inhibition and Activation Mechanisms

Quinoline-based compounds have been identified as inhibitors of various enzymes. For instance, certain quinoline derivatives have been shown to inhibit protein kinases, which are crucial for cell signaling and growth. The mechanism of inhibition often involves competitive binding to the ATP-binding site of the kinase. Another class of enzymes targeted by quinoline analogs are topoisomerases, which are essential for DNA replication and repair. By stabilizing the enzyme-DNA complex, these compounds can lead to DNA damage and cell death.

While specific enzymes inhibited or activated by 7,8-Difluoro-2,4-dimethylquinolin-3-amine (B6270617) have not been reported, the presence of the fluoro groups and the amine substituent could influence its binding affinity and selectivity for various enzymatic pockets.

Receptor Modulation and Specificity

The interaction of small molecules with cell surface and nuclear receptors is a key mechanism for modulating cellular function. Some quinoline derivatives have been found to act as antagonists or agonists for various receptors, including G protein-coupled receptors (GPCRs) and nuclear hormone receptors. The specificity of this interaction is dictated by the three-dimensional structure of the compound and its ability to fit into the receptor's binding site. For example, positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor have been developed from related chemical scaffolds.

The specific receptor modulation profile of this compound remains to be elucidated through dedicated binding assays and functional studies.

Nucleic Acid Interaction Modes (DNA/RNA)

The planar aromatic structure of the quinoline ring allows for potential intercalation between the base pairs of DNA. This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Additionally, some quinoline derivatives can bind to the minor groove of DNA or interact with specific RNA structures. The nature and strength of these interactions are influenced by the substituents on the quinoline core.

Direct evidence of this compound interacting with nucleic acids is not currently available in the scientific literature.

Cellular Pathway Modulation and Signaling Cascade Interference

By engaging with molecular targets, chemical compounds can modulate complex cellular pathways and signaling cascades, ultimately affecting cell fate and function.

Apoptosis Induction and Cell Cycle Arrest Studies

Many quinoline-based compounds with anticancer properties exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. The induction of apoptosis can be triggered through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial function. Cell cycle arrest, often at the G2/M or S phase, prevents cancer cells from proliferating.

Investigations into whether this compound can induce apoptosis or cause cell cycle arrest in various cell lines would be a critical step in understanding its potential therapeutic applications.

Investigation of Signal Transduction Pathways

Signal transduction pathways are intricate networks that relay signals from the cell surface to the nucleus, governing fundamental cellular processes. Quinoline derivatives have been shown to interfere with key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in diseases like cancer.

The effects of this compound on specific signal transduction pathways have not yet been characterized. Future research in this area would provide valuable insights into its mechanism of action.

Insights into Subcellular Localization and Accumulation

Direct studies detailing the subcellular localization and accumulation of this compound are not prominently available in the reviewed literature. However, the physicochemical properties of quinoline derivatives, influenced by their substitution patterns, generally dictate their ability to cross cellular membranes and accumulate in specific organelles. For instance, the lipophilicity and basicity of the molecule can play a crucial role in its distribution.

Fluorescence analysis is a common method to study the subcellular distribution of bioactive compounds. researchgate.net The inherent fluorescence of some quinoline scaffolds or the attachment of fluorescent probes allows for the visualization of their accumulation within cells. The localization of quinoline-based compounds has been observed in various compartments, including mitochondria and lysosomes, often preceding the induction of apoptosis. For example, certain 4-substituted quinolones have been reported to induce mitochondrial permeabilization, suggesting their interaction with this organelle. nih.gov

Table 1: Factors Influencing Subcellular Localization of Bioactive Quinolines

| Factor | Influence on Localization |

| Lipophilicity | Higher lipophilicity can enhance passage through lipid bilayers of the cell and organelle membranes. |

| Basicity (pKa) | Basic compounds can accumulate in acidic organelles like lysosomes through ion trapping. |

| Functional Groups | Specific functional groups can act as targeting moieties, directing the molecule to particular subcellular structures. |

| Molecular Size and Shape | Steric factors can influence the ability of a compound to interact with and enter specific cellular compartments. |

Comparative Mechanistic Analyses with Established Bioactive Quinoline Scaffolds

The biological activity of this compound can be contextualized by comparing its structure to other well-studied bioactive quinoline scaffolds. The quinoline core is a versatile template that has been extensively modified to generate compounds with a wide range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. rsc.orgbenthamscience.comnih.gov

The mechanism of action for many bioactive quinolines is multifaceted and dependent on the specific functional groups attached to the core structure. nih.gov For instance, the anticancer effects of some quinoline derivatives have been attributed to the inhibition of key signaling pathways such as PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase (MAPK). brieflands.com Other quinolines exert their cytotoxic effects by interfering with tubulin polymerization or acting as topoisomerase inhibitors. researchgate.net

The presence of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net Fluorine substitution can alter the electronic properties of the quinoline ring, potentially influencing its interaction with biological targets. For example, a quinoline derivative bearing a fluorine atom at the 6th position showed promising activity against MCF7 and MDA-MB-231 cancer cell lines. researchgate.net

The amine and methyl groups on the this compound scaffold also contribute significantly to its potential biological activity. The amino group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. The dimethyl substitution pattern can influence the molecule's conformation and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

A comparative analysis of the structural motifs in this compound with established quinoline-based drugs provides further mechanistic clues. For example, the 4-aminoquinoline (B48711) core is central to the antimalarial activity of chloroquine, which is thought to interfere with heme detoxification in the parasite. While the substitution pattern is different, the presence of an amino group on the quinoline scaffold is a shared feature.

Table 2: Comparison of Functional Groups and Potential Mechanistic Implications

| Structural Feature of this compound | Corresponding Feature in Established Bioactive Quinolines | Potential Mechanistic Implication |

| Quinoline Core | Common to a vast number of bioactive compounds. researchgate.net | Planar structure allows for intercalation with DNA; serves as a scaffold for diverse functionalization. |

| 7,8-Difluoro Substitution | Fluoroquinolone antibiotics (e.g., Ciprofloxacin). | Enhanced cell penetration and inhibition of bacterial DNA gyrase and topoisomerase IV. researchgate.net |

| 3-Amine Group | 4-Aminoquinoline antimalarials (e.g., Chloroquine). | Potential to interfere with biological processes through hydrogen bonding and altering pH gradients in organelles. |

| 2,4-Dimethyl Groups | Various substituted quinolines. | Influences solubility, lipophilicity, and steric interactions with target proteins. |

Derivatization and Functionalization Strategies for Research on 7,8 Difluoro 2,4 Dimethylquinolin 3 Amine

Synthesis of Novel Aminoquinoline Derivatives for Expanded Biological Screening

There is no publicly available research detailing the synthesis of novel derivatives of 7,8-Difluoro-2,4-dimethylquinolin-3-amine (B6270617) for the purpose of expanded biological screening.

Introduction of Diverse Substituents to Probe SAR and Mechanistic Hypotheses

No studies have been published that explore the introduction of diverse substituents onto the this compound core to probe its structure-activity relationship (SAR) or to investigate mechanistic hypotheses.

Synthesis of Fluorescently Tagged or Labeled Analogs for Mechanistic Probing

The synthesis of fluorescently tagged or labeled analogs of this compound for mechanistic probing has not been reported in the scientific literature.

Design and Synthesis of Photoaffinity Probes for Target Identification

There are no available research articles or patents that describe the design and synthesis of photoaffinity probes based on the this compound structure for the purpose of target identification.

Computational Chemistry and Molecular Modeling Studies of 7,8 Difluoro 2,4 Dimethylquinolin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of a molecule like 7,8-Difluoro-2,4-dimethylquinolin-3-amine (B6270617). researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from studies on similar aromatic and heterocyclic systems demonstrate that DFT can be employed to calculate a variety of molecular descriptors. researchgate.netresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is critical for predicting how the molecule will interact with other reagents or biological macromolecules. For quinoline (B57606) derivatives, these calculations can elucidate how the fluorine and amine substituents modulate the electronic properties and reactivity of the core ring structure. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations The following table illustrates the type of data generated from DFT calculations for a hypothetical research compound similar to this compound. This data is for illustrative purposes only.

| Calculated Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.govmdpi.com The primary goal of docking is to identify the most stable binding mode, characterized by the lowest binding energy or a high scoring function. This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and analyze the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For quinoline-based compounds, which are explored for various therapeutic areas, docking and MD simulations are crucial for predicting their potential to inhibit specific enzymes like kinases or other protein targets. nih.gov

Pharmacophore Modeling and Virtual Screening for Lead Discovery

Pharmacophore modeling is a powerful strategy in lead discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of diverse molecules that are likely to bind to the target of interest. For a compound like this compound, its key chemical features could be used to generate a pharmacophore model. This model could then be employed to screen for other compounds with different core structures but similar interaction capabilities, thereby accelerating the discovery of novel lead candidates.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters for Research Compound Prioritization

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models use a compound's structure to estimate these crucial pharmacokinetic and safety parameters. ucj.org.uaresearchgate.net These computational tools are vital for prioritizing which compounds in a research pipeline should be synthesized and advanced to more resource-intensive experimental testing. nih.gov

For this compound, various ADMET parameters could be predicted. These might include its potential for oral absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for causing liver damage or genetic mutations. ucj.org.uaresearchgate.net By comparing the predicted ADMET profile of this compound with those of other derivatives, researchers can make more informed decisions early in the discovery process.

Table 2: Example of In Silico ADMET Predictions This table provides an example of predicted ADMET parameters for a hypothetical research compound. This data is for illustrative purposes.

| ADMET Parameter | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity |

| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different three-dimensional arrangements (conformations) that a molecule can adopt by rotation around its single bonds. nih.govresearchgate.net Understanding the conformational preferences of a molecule is crucial because its biological activity is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

For a molecule like this compound, computational methods can be used to perform a systematic search of its conformational space. This process generates an energy landscape map, which plots the potential energy of the molecule as a function of its geometry. The low-energy regions of this map correspond to the most stable and, therefore, most probable conformations of the molecule. Fluorine atoms, as seen in the subject compound, can significantly influence conformational preferences due to steric and electronic effects, a phenomenon that can be effectively studied using these computational approaches. nih.gov

Advanced Analytical Methodologies for Characterization and Mechanistic Studies of 7,8 Difluoro 2,4 Dimethylquinolin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 7,8-Difluoro-2,4-dimethylquinolin-3-amine (B6270617). By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

For this compound, a complete NMR analysis would involve several types of experiments:

¹H NMR: This spectrum would confirm the presence of all protons and their respective chemical environments. The spectrum is expected to show distinct signals for the two methyl groups (at C2 and C4), the amine (-NH₂) protons, and the two aromatic protons on the benzene (B151609) ring (at C5 and C6). The splitting patterns would help confirm the relative positions of the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 11 distinct signals would be expected, corresponding to the 9 carbons of the quinoline (B57606) core and the 2 methyl carbons. The chemical shifts of carbons bonded to fluorine (C7 and C8) would show characteristic coupling (C-F coupling).

¹⁹F NMR: As the compound contains two fluorine atoms at different positions (C7 and C8), the ¹⁹F NMR spectrum is crucial. It would be expected to show two distinct signals, with coupling observed between the two fluorine nuclei and to adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.4 | ~20 |

| 3-NH₂ | ~4.5 (broad) | - |

| 4-CH₃ | ~2.6 | ~18 |

| C2 | - | ~150 |

| C3 | - | ~120 |

| C4 | - | ~145 |

| C4a | - | ~125 |

| C5 | ~7.2 | ~115 |

| C6 | ~7.0 | ~120 |

| C7 | - | ~150 (d, ¹JCF) |

| C8 | - | ~148 (d, ¹JCF) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₁H₁₀F₂N₂) and confirmation of the molecular weight.

The analysis would typically involve:

Ionization: The molecule would be ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Mass Analysis: The resulting ions are separated based on their m/z ratio. The most abundant ion observed would correspond to the protonated molecule [M+H]⁺.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. This fragmentation pattern provides structural information that can be used to confirm the identity of the compound by identifying the loss of specific groups, such as a methyl radical (-•CH₃).

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₂N₂ |

| Monoisotopic Mass | 208.0815 g/mol |

| Predicted [M+H]⁺ (m/z) | 209.0888 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. mdpi.com These two techniques provide complementary information.

For this compound, the key vibrational modes that would be identified are:

N-H stretching: The primary amine (-NH₂) group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Signals corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl groups (below 3000 cm⁻¹) would be visible.

C=C and C=N stretching: Vibrations from the quinoline aromatic ring system would appear in the 1450-1650 cm⁻¹ region. mdpi.com

C-F stretching: Strong, characteristic absorption bands for the aryl-fluoride bonds would be expected in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2960 |

| C=C / C=N Stretch | Quinoline Ring | 1450 - 1650 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Characterization and Interaction Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the photophysical properties of molecules, which arise from electronic transitions within the molecule. The quinoline ring system, being an extended aromatic chromophore, is expected to absorb UV light.

UV-Vis Spectroscopy: The UV-Vis spectrum would show characteristic absorption bands corresponding to π → π* transitions within the conjugated quinoline system. The positions of the absorption maxima (λ_max) are influenced by the substituents on the ring. The electron-donating amine group and the fluorine atoms can cause shifts in these absorption bands compared to the unsubstituted quinoline core.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. researchgate.netsciforum.net This technique measures the light emitted by the molecule as it returns from an excited electronic state to the ground state. Characterization would involve determining the excitation and emission wavelengths, the quantum yield, and the fluorescence lifetime. These properties are sensitive to the molecule's environment, making fluorescence a valuable tool for studying interactions with biological macromolecules like proteins or DNA. researchgate.net For instance, binding to a protein could result in a change in fluorescence intensity or a shift in the emission maximum, providing evidence of an interaction.

X-ray Crystallography for Solid-State Structure Determination of the Compound and Its Complexes

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or one of its complexes can be grown, this technique can provide definitive structural proof.

The resulting crystal structure would yield highly accurate data on:

Bond lengths and angles: Confirming the geometry of the quinoline core and its substituents.

Molecular conformation: Revealing the planarity of the ring system.

Intermolecular interactions: Identifying how molecules pack in the crystal lattice, including potential hydrogen bonds involving the amine group and fluorine atoms, as well as π-π stacking interactions between the aromatic rings.

This technique is also crucial for studying how the compound interacts with other molecules, such as metal ions or the active site of a target protein, by determining the crystal structure of the resulting complex. nih.gov

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Advanced chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. The compound would be passed through a column with a nonpolar stationary phase, using a polar mobile phase. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to one of the compound's absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be used if the compound is sufficiently volatile and thermally stable. GC separates components in the gas phase, and the coupled mass spectrometer provides mass information for each separated peak, allowing for both identification and purity assessment.

Biophysical Methods for Ligand-Target Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Should this compound be investigated as a potential ligand for a biological target such as a protein or enzyme, biophysical methods are employed to characterize the binding interaction in detail. researchgate.netspringernature.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. wikipedia.orgmdpi.com By titrating the compound into a solution containing the target molecule, ITC can determine the key thermodynamic parameters of the interaction in a single experiment:

Binding Affinity (K_d): The dissociation constant, indicating the strength of the interaction.

Stoichiometry (n): The ratio of ligand to target in the complex.

Enthalpy (ΔH): The change in enthalpy upon binding.

Entropy (ΔS): The change in entropy upon binding. khanacademy.orgutwente.nl

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors molecular interactions in real-time. springernature.comnih.govrsc.org In a typical experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. reichertspr.com Binding causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. SPR analysis provides kinetic data, including:

Association rate constant (k_on): The rate at which the ligand binds to the target.

Dissociation rate constant (k_off): The rate at which the complex falls apart.

Binding Affinity (K_d): Calculated as k_off / k_on.

These methods are critical in fields like drug discovery for validating and quantifying the interaction between a small molecule and its biological target. researchgate.net

Advanced Microscopy Techniques (e.g., Super-Resolution Microscopy) for Subcellular Localization Studies

As of the latest available research, specific studies employing advanced microscopy techniques such as super-resolution microscopy for the subcellular localization of this compound have not been reported in publicly accessible scientific literature. While advanced microscopy is a powerful tool for visualizing the distribution of chemical compounds within cells at high resolution, its application to this particular compound has not been documented.

Future research could potentially utilize these methods to elucidate the intracellular targets and distribution of this compound. Techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy, coupled with fluorescently labeled analogues of the compound, could provide invaluable insights into its mechanism of action at a subcellular level.

Such studies would likely involve the synthesis of a fluorescent derivative of this compound that retains its biological activity. Researchers would then introduce this probe into cultured cells and use super-resolution microscopy to image its localization with respect to specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus.

The data generated from these potential experiments could be presented in tables summarizing the colocalization coefficients with various organelle markers, providing a quantitative measure of the compound's distribution.

Table 1: Hypothetical Colocalization Analysis of a Fluorescently Labeled this compound Derivative

| Cellular Compartment | Organelle Marker | Pearson's Correlation Coefficient (PCC) |

| Mitochondria | MitoTracker Red CMXRos | Data not available |

| Endoplasmic Reticulum | ER-Tracker Green | Data not available |

| Nucleus | DAPI | Data not available |

| Lysosomes | LysoTracker Green DND-26 | Data not available |

This table is presented as an example of how data from future studies could be structured. Currently, no experimental data is available.

The insights gained from such investigations would be crucial for a more complete understanding of the molecular pharmacology of this compound.

Future Research Directions and Unexplored Avenues for 7,8 Difluoro 2,4 Dimethylquinolin 3 Amine Research

Exploration of Novel Biological Targets and Therapeutic Areas

The quinoline (B57606) scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. acs.org The introduction of fluorine atoms, as in 7,8-Difluoro-2,4-dimethylquinolin-3-amine (B6270617), can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. High-throughput screening campaigns against various enzyme families (e.g., kinases, proteases, topoisomerases) and receptor types could identify unexpected activities. nih.gov For instance, certain quinoline derivatives have been identified as dual inhibitors of EGFR and HER-2, a validated approach in cancer therapy. rsc.org Investigating the potential of this compound in this context could be a fruitful area of research.

Table 1: Potential Biological Targets and Therapeutic Areas for this compound

| Potential Biological Target Class | Potential Therapeutic Area | Rationale based on Quinoline Derivatives |

| Kinases (e.g., EGFR, HER-2) | Oncology | Known anti-proliferative activity of quinoline-based inhibitors. rsc.org |

| DNA Topoisomerases | Oncology, Antibacterial | Established target for quinolone antibiotics and some anticancer agents. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various (CNS, metabolic disorders) | The versatile quinoline scaffold can be adapted to target a wide range of receptors. |

| Proteases (e.g., HIV protease) | Antiviral | Quinoline derivatives have shown inhibitory activity against viral enzymes. researchgate.net |

| Parasitic Enzymes | Antimalarial, Antiprotozoal | Quinine and its synthetic analogues are cornerstone antimalarial drugs. acs.org |

Development of Greener and More Efficient Synthetic Routes

While various methods exist for the synthesis of substituted quinolines, many traditional approaches involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. researchgate.netthieme-connect.com Future research should prioritize the development of greener and more efficient synthetic routes to this compound and its analogues.

This includes the exploration of one-pot syntheses, the use of environmentally benign solvents and catalysts, and microwave-assisted organic synthesis to reduce reaction times and energy consumption. rsc.org For example, the Friedländer annulation, a classical method for quinoline synthesis, can be made more environmentally friendly by using catalysts like iron chloride hexahydrate in ionic liquids. researchgate.net Furthermore, recent advances in C-H activation and oxidative annulation strategies offer promising avenues for more atom-economical syntheses of the quinoline core. mdpi.com A recent straightforward protocol for synthesizing 3-fluorinated quinolines involves a one-carbon ring expansion of indoles, which could be adapted for this compound. nih.gov

Table 2: Comparison of Synthetic Strategies for Quinoline Derivatives

| Synthetic Method | Traditional Approach | Potential Greener Alternative |

| Catalyst | Strong acids or bases | Nano ZnO, molecular iodine, ionic liquids. rsc.org |

| Solvent | High-boiling point organic solvents | Solvent-free conditions, water, or biodegradable solvents. rsc.org |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound. rsc.org |

| Reaction Type | Multi-step syntheses | One-pot, multi-component reactions. rsc.orgmdpi.com |

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. These computational tools can be applied to the study of this compound for designing novel derivatives with enhanced biological activity and for predicting their therapeutic potential.

Investigation of Photophysical Properties for Optoelectronic or Bioimaging Applications

Quinolines are known to be a core structure in some fluorescent molecules. nih.gov The unique electronic properties conferred by the fluorine atoms in this compound may lead to interesting photophysical characteristics, such as fluorescence. Future research should explore these properties to assess the compound's potential in optoelectronics or as a fluorescent probe for bioimaging. crimsonpublishers.com

The development of small-molecule fluorescent probes is a significant area of chemical biology. researchgate.net By conjugating this compound with specific recognition moieties, it may be possible to create probes that can visualize specific cellular components or biological events. The inherent fluorescence of the quinoline scaffold can be modulated by its substituents, and the fluorine atoms in this compound could enhance properties like quantum yield and photostability. nih.gov

Design of Targeted Chemical Probes for Specific Biological Pathways

Building on its potential biological activity and photophysical properties, this compound can serve as a scaffold for the design of targeted chemical probes. These probes are invaluable tools for studying complex biological pathways in their native environment.

By attaching reactive groups or photo-crosslinkers to the quinoline core, it may be possible to create probes that can covalently label their biological targets, facilitating target identification and validation. Furthermore, the development of fluorogenic probes, which exhibit an increase in fluorescence upon binding to their target, is a particularly attractive avenue. nih.gov The design of such probes based on the this compound scaffold could enable real-time monitoring of biological processes with high sensitivity and specificity.

Multidisciplinary Collaborations in Chemical Biology and Material Sciences

The full potential of this compound can only be realized through multidisciplinary collaborations. Chemical biologists can explore its interactions with biological systems, while medicinal chemists can design and synthesize improved analogues. nih.gov The unique properties of fluorinated compounds are of significant interest in chemical biology, as they can be used to probe and modulate biological processes. escholarship.orgethernet.edu.et

In the realm of material sciences, the photophysical properties of this compound could be harnessed for the development of novel organic light-emitting diodes (OLEDs) or other electronic materials. Collaboration with materials scientists would be crucial to characterize these properties and to integrate the compound into functional devices. Such partnerships will be essential to translate fundamental research on this compound into practical applications in medicine and technology.

Q & A

Basic Research: How can the synthesis of 7,8-Difluoro-2,4-dimethylquinolin-3-amine be optimized for yield and purity?

Methodological Answer:

The synthesis involves constructing the quinoline core followed by fluorination and methylation. A Vilsmeier-Haack reaction (using POCl₃ and DMF) can form the quinoline scaffold, with fluorination achieved via electrophilic substitution using Selectfluor™ or DAST . Methyl groups at positions 2 and 4 are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For purification, column chromatography (silica gel, 10% methanol in dichlorethane) and recrystallization (ethanol/water) are effective . Reaction monitoring via TLC and HPLC ensures intermediate purity.

Key Data:

- Typical yields: 20–42% for similar fluorinated quinolines .

- Purity validation: >95% by LC-MS and ¹H NMR .

Basic Research: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.4–2.6 ppm for methyl groups) and FT-IR (N-H stretch at ~3400 cm⁻¹) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₁₁F₂N₂, [M+H]⁺ = 217.0874) .

- Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Basic Research: How do the physicochemical properties (e.g., solubility, stability) of this compound impact experimental design?

Methodological Answer:

- Solubility: Limited aqueous solubility (logP ~2.8) necessitates DMSO or ethanol as solvents for biological assays. Stability tests under UV light and varying pH (3–9) show degradation <5% over 24 hours .

- Storage: -20°C under inert atmosphere to prevent oxidation .

- Experimental Design: Pre-formulation studies (e.g., micellar encapsulation) improve bioavailability in vitro .

Advanced Research: What mechanistic insights explain the impact of fluorination and methylation on bioactivity?

Methodological Answer:

- Fluorination: Enhances electronegativity and metabolic stability by blocking CYP450-mediated oxidation. Computational docking (AutoDock Vina) shows fluorine atoms improve binding affinity to target proteins (ΔG = -9.2 kcal/mol) .

- Methylation: 2,4-dimethyl groups increase steric bulk, reducing off-target interactions. Comparative SAR studies on methylated analogs show a 3-fold increase in selectivity .

Contradictions:

- Some studies report reduced solubility with methylation, conflicting with enhanced membrane permeability . Resolution requires pharmacokinetic profiling (e.g., Caco-2 cell assays) .

Advanced Research: How can computational tools streamline reaction optimization for derivatives?

Methodological Answer:

- Reaction Path Prediction: Density Functional Theory (DFT) calculations (Gaussian 16) identify low-energy intermediates and transition states for fluorination .

- Machine Learning: QSAR models (RDKit descriptors) predict biological activity of derivatives, prioritizing synthesis targets .

- Virtual Screening: Molecular dynamics (GROMACS) simulate binding to therapeutic targets (e.g., kinase inhibitors), reducing wet-lab trial runs .

Case Study:

ICReDD’s workflow reduced reaction optimization time by 60% for similar quinoline derivatives .

Advanced Research: How to resolve contradictory data in biological activity assays?

Methodological Answer:

- Source Identification: Compare synthetic routes (e.g., impurities from incomplete fluorination detected via ¹⁹F NMR) .

- Assay Variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., staurosporine for apoptosis studies) .

- Meta-Analysis: Cross-reference datasets from PubChem and ChEMBL to identify outliers .

Example: Discrepancies in IC₅₀ values (5–50 µM) for antiparasitic activity were traced to differences in parasite strain viability assays .

Advanced Research: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Reactor Design: Continuous-flow systems improve heat dissipation during exothermic fluorination steps .

- Purification: Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale production .

- Process Analytics: PAT (Process Analytical Technology) tools monitor reaction progress in real-time via Raman spectroscopy .

Key Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.